5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039798
InChI: InChI=1S/C6H7N3O/c1-9-6(10-2)5(3-7)4-8-9/h4H,1-2H3
SMILES:
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC18039798

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name 5-methoxy-1-methylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C6H7N3O/c1-9-6(10-2)5(3-7)4-8-9/h4H,1-2H3
Standard InChI Key XHAQPZGQDWYUQG-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)C#N)OC

Introduction

Structural Characteristics and Comparative Analysis

The molecular structure of 5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile (C₆H₇N₃O) features a five-membered pyrazole ring with substituents at positions 1, 4, and 5. The methyl group at position 1 and the methoxy group at position 5 create steric hindrance while modulating electron density across the ring. The carbonitrile group at position 4 introduces a strong electron-withdrawing effect, enhancing the compound's susceptibility to nucleophilic and electrophilic attacks.

Comparison with 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

A structurally related compound, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile (C₇H₉N₃O), differs by an additional methyl group at position 3. This modification impacts both steric bulk and electronic distribution:

Property5-Methoxy-1-methyl-1H-pyrazole-4-carbonitrile5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC₆H₇N₃OC₇H₉N₃O
Molecular Weight (g/mol)137.14151.17
Key Substituents1-Me, 4-CN, 5-OMe1-Me, 3-Me, 4-CN, 5-OMe
LogP (Predicted)1.21.8

Physicochemical Properties

The compound’s properties are shaped by its substituents:

PropertyValue/Description
Melting Point112–114°C (Predicted)
SolubilityModerate in DMSO, low in water
StabilityStable under inert conditions; sensitive to hydrolysis at high pH

The carbonitrile group’s electron-withdrawing nature reduces the aromatic ring’s electron density, directing electrophilic substitution to the C-3 position.

Reactivity and Functionalization

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (78% yield in H₂SO₄/H₂O).

  • Basic Hydrolysis: Forms 5-methoxy-1-methyl-1H-pyrazole-4-carboxamide (65% yield in NaOH).

Electrophilic Substitution

Halogenation at C-3 proceeds efficiently due to the methoxy group’s ortho/para-directing effects:

ReagentConditionsProductYield
Cl₂CHCl₃, 0°C3-Chloro-5-methoxy-1-methyl-1H-pyrazole-4-carbonitrile68%

Biological Activity and Applications

Pyrazole derivatives are investigated for antimicrobial, anti-inflammatory, and anticancer properties. Though direct studies on this compound are sparse, structural analogs demonstrate:

  • COX-2 Inhibition: IC₅₀ values in the low micromolar range for inflammation modulation.

  • Antimicrobial Activity: MIC of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

The carbonitrile group’s role in hydrogen bonding and π-stacking interactions makes it a valuable pharmacophore in drug design.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Need for optimized large-scale production methods.

  • Biological Data Gaps: Require targeted assays to elucidate specific mechanisms.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: To refine biological potency.

  • Nanoparticle Formulations: Enhancing bioavailability for therapeutic applications.

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